3-Methylbutyrolactone

Physical Chemistry Solvent Selection Chemical Engineering

3-Methylbutyrolactone (β-methyl-γ-butyrolactone, CAS 1679-49-8) is a five-membered cyclic ester belonging to the gamma-butyrolactone class, characterized by a methyl substituent at the 3-position of the lactone ring. Its molecular formula is C5H8O2 with a molecular weight of 100.12 g/mol.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 1679-49-8
Cat. No. B156374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbutyrolactone
CAS1679-49-8
Synonyms3-methylbutyrolactone
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1CC(=O)OC1
InChIInChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3
InChIKeyALZLTHLQMAFAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbutyrolactone (CAS 1679-49-8): A Structurally Distinct γ-Lactone for Research and Industrial Procurement


3-Methylbutyrolactone (β-methyl-γ-butyrolactone, CAS 1679-49-8) is a five-membered cyclic ester belonging to the gamma-butyrolactone class, characterized by a methyl substituent at the 3-position of the lactone ring. Its molecular formula is C5H8O2 with a molecular weight of 100.12 g/mol [1]. The compound is soluble in water and organic solvents, and it is found naturally in certain foods and biological systems [2]. Due to its chiral nature, 3-methylbutyrolactone serves as a valuable building block in asymmetric synthesis and as a specialty solvent in various chemical processes .

Why Generic γ-Butyrolactones Cannot Replace 3-Methylbutyrolactone in Critical Applications


The methyl group at the 3-position of 3-methylbutyrolactone imparts distinct physicochemical properties and stereochemical potential that differentiate it from unsubstituted γ-butyrolactone (GBL) and other methyl isomers. This substitution alters key parameters including boiling point, density, and lipophilicity (LogP), which in turn affect solvent performance and reaction selectivity . Furthermore, the chiral center at the 3-position enables enantioselective synthesis, a feature absent in achiral analogs like GBL or γ-valerolactone (GVL) [1]. Consequently, substituting 3-methylbutyrolactone with a generic lactone can lead to suboptimal reaction yields, compromised enantiomeric purity, or altered product properties, underscoring the need for precise compound selection based on quantitative performance data.

Quantitative Differentiation of 3-Methylbutyrolactone: A Comparative Analysis for Scientific Selection


Distinct Physical Properties Differentiate 3-Methylbutyrolactone from γ-Butyrolactone (GBL)

3-Methylbutyrolactone exhibits a higher boiling point (206.6 °C at 760 mmHg) compared to γ-butyrolactone (204–206 °C) and a lower density (1.040 g/cm³) compared to GBL (1.12–1.13 g/cm³). These differences arise from the methyl substituent, which increases molecular weight and alters intermolecular interactions . Additionally, 3-methylbutyrolactone is predicted to have a lower LogP (-0.270) than GBL (LogP 0.32), indicating slightly higher hydrophilicity [1].

Physical Chemistry Solvent Selection Chemical Engineering

Chiral Center Enables Enantioselective Synthesis Unattainable with Achiral Lactones

3-Methylbutyrolactone possesses a stereogenic center at the 3-position, enabling its use as a chiral template. In contrast, γ-butyrolactone (GBL) and γ-valerolactone (GVL) are achiral and cannot impart stereochemical control. The 3-methyl-γ-butyrolactone framework has been employed in the synthesis of polypropionate starter units with high enantiomeric purity, a strategy not feasible with non-chiral lactones [1]. Optically active (S)-(-)-3-methyl-γ-butyrolactone can be prepared via catalytic asymmetric hydrogenation, with the chiral center preserved throughout synthetic sequences [2].

Asymmetric Synthesis Chiral Building Blocks Pharmaceutical Intermediates

Patent-Documented Utility as a Chiral Intermediate in Drug Synthesis

Patent CN-1660766-A explicitly claims the use of 3R-3-methylbutyrolactone as a starting material for the preparation of chiral omega-hydroxy acid derivatives, which serve as synthetic chiral building blocks [1]. This specific application distinguishes 3-methylbutyrolactone from its achiral counterparts like GBL and GVL, which are not mentioned in such chiral intermediate patents. The patent demonstrates the industrial relevance of the compound's stereochemistry in producing enantiomerically enriched intermediates for pharmaceuticals and fine chemicals.

Pharmaceutical Synthesis Process Chemistry Chiral Pool

Solubility and LogP Differences Impact Extraction and Formulation Performance

3-Methylbutyrolactone exhibits an estimated LogP of -0.270, indicating moderate hydrophilicity [1]. In comparison, γ-butyrolactone (GBL) has a reported LogP of approximately 0.32, suggesting greater lipophilicity [2]. This difference influences partitioning behavior in biphasic systems and extraction efficiency. Furthermore, the water solubility of 3-methylbutyrolactone is estimated at 90.4 g/L [3], which is comparable to GBL's miscibility but may offer distinct advantages in specific solvent formulations where a less polar alternative is required.

Solvent Selection Green Chemistry Extraction

Optimal Application Scenarios for 3-Methylbutyrolactone Based on Quantified Differentiation


Enantioselective Synthesis of Pharmaceutical Intermediates

Leverage the chiral center of 3-methylbutyrolactone as a template for the stereocontrolled synthesis of polypropionate units and other enantiopure building blocks, as demonstrated in peer-reviewed methodology [1]. This application is critical for producing active pharmaceutical ingredients (APIs) where stereochemistry dictates biological activity.

Specialty Solvent for Fine Chemical and Agrochemical Processing

Utilize 3-methylbutyrolactone as a solvent in reactions requiring a moderately hydrophilic, high-boiling liquid that is miscible with both polar and non-polar substances . Its distinct physical properties compared to GBL may offer advantages in product isolation and purification steps.

Flavor and Fragrance Research

Employ 3-methylbutyrolactone as an analytical standard or reference compound in flavor profiling studies, where its presence as an aroma contributor in natural products like coffee beans has been documented .

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